![molecular formula C13H15NO2 B2360391 2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one CAS No. 1956356-39-0](/img/structure/B2360391.png)

2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

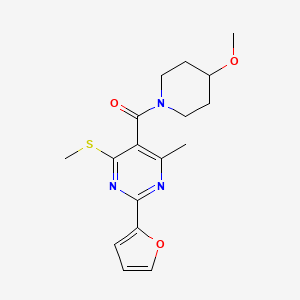

The compound “2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one” is a type of spirocyclic compound . Spirocyclic structures have seen a dramatic increase in attention in recent years due to their unique structural features and wide array of biological activities . They are inherently highly 3-dimensional structures, with the shared tetrahedral sp3-carbon atom positioning the planes of the 2 rings orthogonally .

Synthesis Analysis

The synthesis of spirocyclic oxindoles, such as “2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one”, has been a significant objective in organic and medicinal chemistry . The development of novel synthetic strategies to form these chemical entities in a stereoselective manner has been analyzed . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis

The molecular structure of “2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one” is complex and unique. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This structure can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .Chemical Reactions Analysis

The chemical reactions involving “2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one” are complex and involve multiple steps . An electrocatalytic cascade assembly of benzylidenebarbiturates and cyclohexane-1,3-diones in methanol in the presence of sodium bromide as mediator in an undivided cell results in the formation of dihydro-2’ H,3 H -spiro [1-benzofuran-2,5’-pyrimidines] in 72–85% yields .Scientific Research Applications

Anticancer Applications

The compound has been used in the synthesis of novel benzothieno-[3,2’-f][1,3] oxazepines and their isomeric 2-oxo-2H-spiro[benzothiophene-3,3’-pyrrolines] via 1,4-dipolar cycloaddition reaction. These compounds have shown potent and selective cytotoxicity against HEK-293 cells, making them promising leads for possible optimization into novel selective cytotoxic treatments .

Antibacterial Activity

Furan derivatives, which include the compound , have been found to have significant antibacterial activity. They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Control of Protozoan Parasites

The compound has shown potential in controlling infections caused by protozoan parasites such as Leishmania spp., Trypanosoma cruzi, and Plasmodium spp. These diseases need new drug development and adequate health policy .

Synthesis of Aromatic Platforms

The compound has been used as electron-rich dienes in sequential Diels−Alder/retro-Diels−Alder (DA/rDA) domino processes to generate aromatic platforms. Different polysubstituted alkyl 2-naphthoates have been synthesized by the DA/rDA reaction of benzynes and 2,2-dimethyl-2H-pyrans .

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of heterocyclic compounds. Heterocyclic compounds have diverse biological activities and are structurally versatile, making them essential in medicinal chemistry .

Synthesis of Natural Products

The compound has been used in the total synthesis of natural products containing benzofuran rings .

properties

IUPAC Name |

2',2'-dimethylspiro[1-benzofuran-3,3'-pyrrolidine]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-12(2)13(7-8-14-12)9-5-3-4-6-10(9)16-11(13)15/h3-6,14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJXMEDYNWARDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCN1)C3=CC=CC=C3OC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2360309.png)

![6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2360311.png)

![3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one](/img/structure/B2360312.png)

![1-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2360315.png)

![4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360318.png)

![2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2360319.png)

![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde](/img/structure/B2360321.png)

![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2360327.png)